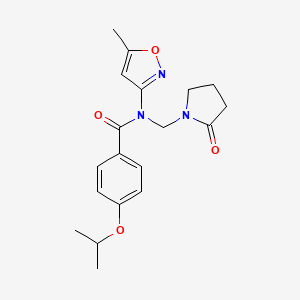

![molecular formula C17H15F2NO4S B2657129 methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate CAS No. 1327173-72-7](/img/structure/B2657129.png)

methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

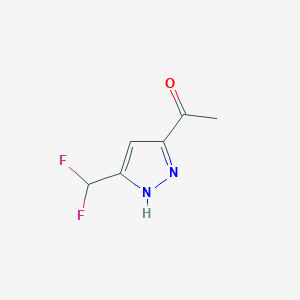

Methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the class of sulfonyl acrylates and is commonly used in scientific research as a tool to study different biological processes.

Applications De Recherche Scientifique

Hydrophobic Modification of Polymers

Hydrophobically Modified Sulfobetaine Copolymers

Polysulfobetaines, carrying zwitterionic side chains, are noted for their antifouling properties, hemocompatibility, and responsive behavior. A novel approach involves the postpolymerization modification of poly(pentafluorophenyl acrylate) with zwitterionic amine, showcasing the synthesis of sulfobetaine copolymers containing hydrophobic components, which may have implications for creating materials with specialized surface properties and interactions (Woodfield et al., 2014).

Metal Ion Binding Properties

Water-soluble Acryloylmorpholine Copolymers

The synthesis and characterization of water-soluble polymers containing tertiary amino, amide, and sulfonic acid groups were studied for their metal binding properties. These materials demonstrate potential as polychelatogens, which could be utilized in applications such as water purification and metal recovery processes (Rivas et al., 2006).

Polymerization Techniques

Anionic Multiblock Core Cross-linked Star Copolymers via RAFT Polymerization

This research presents the use of RAFT polymerization to prepare well-defined homopolymers and block copolymers, showcasing the versatility of polymerization techniques in generating complex polymer architectures for various applications, including industrial and biomedical fields (Bray et al., 2017).

Photochromic Properties

Methylacrylate Polymers with Photochromic Side Chains

The study focuses on the synthesis of methylacrylate monomers with azobenzene groups and their application in creating polymers and copolymers demonstrating photochromic properties. Such materials are of interest for applications in optical devices and materials science, where light-induced changes in material properties are beneficial (Ortyl et al., 2002).

Environmental Applications

Novel Fluorinated Polymers for Wetting Performance

Research into fluorinated polymers with short perfluorobutyl side chains has been aimed at finding environmentally friendly alternatives for applications requiring water- and oil-repellent properties. Such developments are crucial for advancing nonstick and self-cleaning technologies in a sustainable manner (Jiang et al., 2016).

Propriétés

IUPAC Name |

methyl (E)-3-(3,4-difluoroanilino)-2-(3-methylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2NO4S/c1-11-4-3-5-13(8-11)25(22,23)16(17(21)24-2)10-20-12-6-7-14(18)15(19)9-12/h3-10,20H,1-2H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQTMOWMLDZMWRA-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)S(=O)(=O)/C(=C/NC2=CC(=C(C=C2)F)F)/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

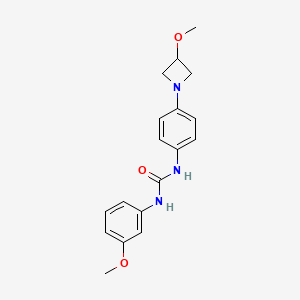

![Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2657050.png)

![4-bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2657051.png)

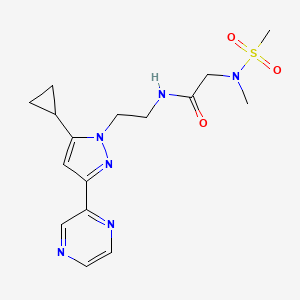

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2657052.png)

![7-Fluoro-2-methyl-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2657054.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2657059.png)

![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2657061.png)

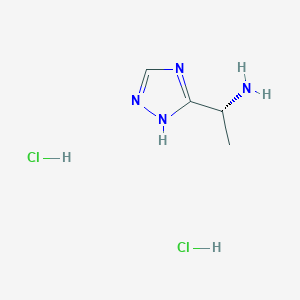

![[1-(4-Bromo-1H-pyrazol-1-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B2657063.png)

![4-((1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2657064.png)